molecular formula C8H14N4S B1524209 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1354959-71-9

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B1524209
CAS No.: 1354959-71-9
M. Wt: 198.29 g/mol
InChI Key: XWASAOJLRJWZHK-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains both a thiadiazole ring and a piperazine ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of 3-ethyl-1,2,4-thiadiazole with piperazine. One common method includes the use of hydrazonoyl halides as starting materials, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine to form the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

3-ethyl-5-piperazin-1-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-2-7-10-8(13-11-7)12-5-3-9-4-6-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASAOJLRJWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine
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Reactant of Route 5
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Reactant of Route 6
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